3-Methylcrotonylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker for Metabolic Disorders

-Methylcrotonylglycine (3-MCG) is a metabolite, a small molecule produced during metabolic processes. While present in trace amounts in healthy individuals, elevated levels of 3-MCG in urine serve as a biomarker for several metabolic disorders, particularly those involving leucine catabolism, the breakdown of the amino acid leucine.

One prominent example is 3-methylcrotonyl-CoA carboxylase deficiency (3-MCC deficiency), an autosomal recessive disorder affecting the breakdown of leucine. A deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase leads to the buildup of 3-methylcrotonyl-CoA, which can be subsequently converted to 3-MCG and excreted in the urine. Measuring elevated levels of 3-MCG in urine analysis becomes a crucial diagnostic tool for identifying 3-MCC deficiency and similar disorders.

Understanding Metabolic Pathways

Research on 3-MCG also contributes to the broader understanding of metabolic pathways, particularly those involving amino acid catabolism and acyl glycine formation. Acyl glycines like 3-MCG are typically minor metabolites derived from fatty acids. However, their elevated levels in specific disorders offer valuable insights into the underlying dysfunction. Studying the production and excretion of 3-MCG helps researchers elucidate the mechanisms behind leucine catabolism and potential disruptions in these pathways, paving the way for developing targeted therapies for related metabolic disorders.

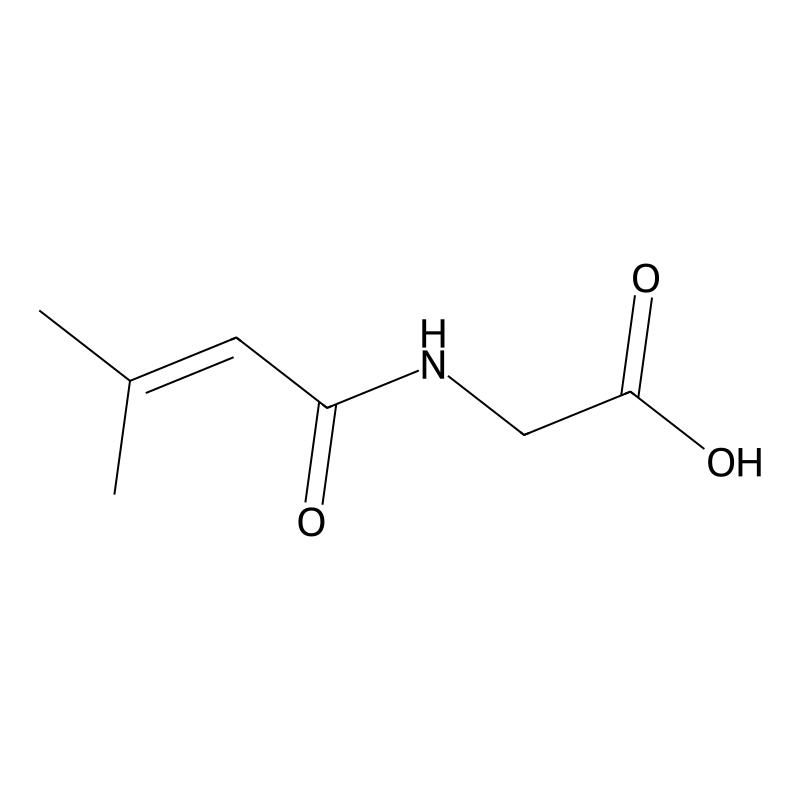

3-Methylcrotonylglycine is a biochemical compound classified as an N-acylglycine, specifically characterized by the acyl group 3-methylbut-2-enoyl. Its molecular formula is C₇H₁₁NO₃, and it is recognized as a metabolite typically found in human urine. This compound plays a significant role in the metabolic pathway of leucine, an essential amino acid, and its elevated levels are often associated with metabolic disorders, particularly 3-methylcrotonylglycinuria, which results from deficiencies in specific enzymes involved in leucine catabolism .

3-MCG itself doesn't have a known mechanism of action. Its significance lies in its elevated levels indicating underlying metabolic disorders. In healthy individuals, 3-MCG is present in urine at very low concentrations. However, in individuals with deficiencies in enzymes like 3-methylcrotonyl-CoA carboxylase, leucine catabolism is disrupted, leading to the accumulation of 3-methylcrotonyl-CoA and its subsequent conjugation with glycine to form 3-MCG, which is then excreted in urine [, ].

The primary chemical reaction involving 3-methylcrotonylglycine is its formation from the reaction of acyl-CoA with glycine. This reaction can be represented as follows:

In this context, 3-methylcrotonyl-CoA reacts with glycine to yield 3-methylcrotonylglycine and coenzyme A. This reaction highlights the compound's role in amino acid metabolism and its connection to various metabolic pathways .

3-Methylcrotonylglycine is primarily noted for its biological activity related to metabolic disorders. In individuals with 3-methylcrotonyl-CoA carboxylase deficiency, there is an accumulation of this compound alongside other metabolites such as 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine. The presence of elevated levels of 3-methylcrotonylglycine in urine serves as a biomarker for diagnosing metabolic conditions associated with leucine metabolism .

Additionally, studies indicate that 3-methylcrotonylglycine may inhibit mitochondrial functions, such as CO₂ production and activity of mitochondrial complex II-III and creatine kinase, suggesting potential implications in energy metabolism .

The synthesis of 3-methylcrotonylglycine can occur through enzymatic pathways involving the enzyme 3-methylcrotonyl-CoA carboxylase. This enzyme catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA during leucine catabolism. In laboratory settings, it can also be synthesized chemically through acylation reactions involving glycine and appropriate acyl chlorides or anhydrides derived from 3-methylcrotonic acid .

The primary application of 3-methylcrotonylglycine lies in clinical diagnostics. It serves as a biomarker for metabolic disorders related to leucine catabolism, particularly in newborn screening programs aimed at detecting organic acidurias. Elevated levels of this metabolite can indicate deficiencies in the enzymes responsible for its metabolism, leading to further investigation and management of conditions like 3-methylcrotonylglycinuria .

Research on interaction studies involving 3-methylcrotonylglycine primarily focuses on its effects on mitochondrial function and its role as a metabolite indicative of metabolic dysfunctions. For instance, studies have demonstrated that it can inhibit certain mitochondrial activities, which may contribute to the pathophysiology observed in patients with enzyme deficiencies related to leucine metabolism . Further investigations into its interactions at the cellular level could provide insights into potential therapeutic targets for managing associated metabolic disorders.

Several compounds share structural or functional similarities with 3-methylcrotonylglycine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Role/Function | Unique Features |

|---|---|---|---|

| 3-Hydroxyisovaleric Acid | Organic Acid | Metabolite in leucine catabolism | Accumulates alongside 3-methylcrotonylglycine |

| 3-Methylbutyryl-CoA | Acyl-CoA | Intermediate in fatty acid metabolism | Precursor to various metabolites |

| Isovalerylglycine | N-acylglycine | Metabolite associated with branched-chain amino acids | Related to valine metabolism |

| Propionylglycine | N-acylglycine | Metabolite linked to propionate metabolism | Involved in different metabolic pathways |

While these compounds are involved in similar metabolic processes, 3-methylcrotonylglycine is uniquely tied to the specific pathway of leucine degradation and serves as a key marker for diagnosing associated metabolic disorders .